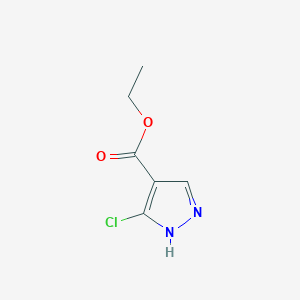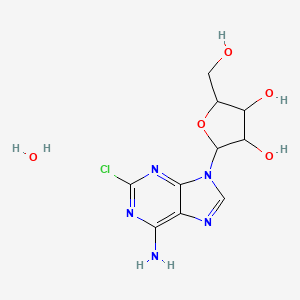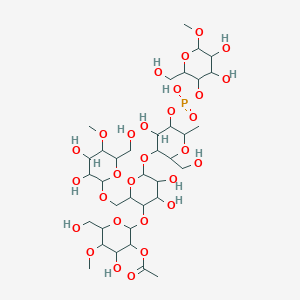
ethyl 5-chloro-1H-pyrazole-4-carboxylate
Vue d'ensemble
Description
Ethyl 5-chloro-1H-pyrazole-4-carboxylate is a chemical compound with the CAS Number: 1393667-83-8 . It has a molecular weight of 174.59 and its IUPAC name is ethyl 5-chloro-1H-pyrazole-4-carboxylate .
Molecular Structure Analysis
The InChI code for ethyl 5-chloro-1H-pyrazole-4-carboxylate is 1S/C6H7ClN2O2/c1-2-11-6(10)4-3-8-9-5(4)7/h3H,2H2,1H3,(H,8,9) . This indicates that the molecule consists of 6 carbon atoms, 7 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 2 oxygen atoms .
Chemical Reactions Analysis
While specific chemical reactions involving ethyl 5-chloro-1H-pyrazole-4-carboxylate are not available, it’s worth noting that pyrazole derivatives are often used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .
Physical And Chemical Properties Analysis
Ethyl 5-chloro-1H-pyrazole-4-carboxylate is a solid at room temperature . It should be stored in an inert atmosphere at temperatures between 2-8°C .
Applications De Recherche Scientifique
Synthesis of Condensed Pyrazoles
Ethyl 5-chloro-1H-pyrazole-4-carboxylate derivatives have been utilized as precursors in Sonogashira-type cross-coupling reactions, leading to the synthesis of various alkynyl-pyrazoles. Subsequent cyclization of these intermediates yields condensed pyrazoles with potential applications in materials science and medicinal chemistry (Eglė Arbačiauskienė et al., 2011).
Corrosion Inhibitors
Derivatives of ethyl 5-chloro-1H-pyrazole-4-carboxylate have shown efficacy as corrosion inhibitors for mild steel in industrial applications. These compounds form an adsorbed film on metal surfaces, significantly reducing corrosion rates in acidic environments, a property that is critical for protecting infrastructure in harsh chemical conditions (P. Dohare et al., 2017).
Synthesis of Fluorescent Derivatives
The compound has been used in the synthesis of 4-hydroxy pyrazolo[1,5-a]pyridine derivatives, which exhibit strong fluorescence. These fluorescent compounds have potential applications in bioimaging and as markers in biological research, offering a new avenue for the development of diagnostic tools (Pei Yan et al., 2018).
Synthesis of Pesticide Intermediates
Ethyl 5-chloro-1H-pyrazole-4-carboxylate serves as an important intermediate in the synthesis of the pesticide chlorantraniliprole, highlighting its role in agricultural chemistry. Efficient synthesis routes have been developed for this compound, demonstrating its utility in producing substances that protect crops from pests (Yeming Ju, 2014).
Safety And Hazards
This compound is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
Orientations Futures
Pyrazoles, including ethyl 5-chloro-1H-pyrazole-4-carboxylate, have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has skyrocketed since the early 1990s . Therefore, future research will likely continue to focus on preparing this functional scaffold and finding new and improved applications .
Propriétés
IUPAC Name |
ethyl 5-chloro-1H-pyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O2/c1-2-11-6(10)4-3-8-9-5(4)7/h3H,2H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNRMFDPBDDKWFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70646439 | |
| Record name | Ethyl 5-chloro-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70646439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 5-chloro-1H-pyrazole-4-carboxylate | |
CAS RN |
948552-01-0 | |
| Record name | Ethyl 5-chloro-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70646439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4-methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B1593242.png)






![(S)-(-)-7[4(S)-(Benzyl)oxazol-2-yl]-7-di(3,5-di-t-butylphenyl)phosphino-2,23,3tetrahydro-1,1spirobiindane, min. 97% (Sa,S)-DTB-Bn-SIPHOX](/img/structure/B1593255.png)
